molecular formula C13H17BrO2 B2547620 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene CAS No. 1423035-01-1

1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene

Cat. No.: B2547620
CAS No.: 1423035-01-1
M. Wt: 285.181
InChI Key: IXYNOSBWPWFXSV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₅BrO₂
Molecular Weight: 279.15 g/mol
Structural Features:

  • A benzene ring substituted with a methoxymethyl group at position 2.
  • A cyclopropane ring attached via a methoxy linker at position 1; the cyclopropane bears a bromomethyl substituent.

This compound is characterized by its strained cyclopropane ring and dual ether functionalities, making it reactive in alkylation and cross-coupling reactions. Its synthesis and applications are highlighted in cyclopropane-based building blocks for organic synthesis .

Properties

IUPAC Name

1-[[1-(bromomethyl)cyclopropyl]methoxy]-3-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-15-8-11-3-2-4-12(7-11)16-10-13(9-14)5-6-13/h2-4,7H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNOSBWPWFXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OCC2(CC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules, including:

  • Pharmaceuticals
  • Agrochemicals
  • Specialty chemicals

Biology

In biological research, this compound is used to study enzyme mechanisms and as a probe for biological assays. Its reactive bromomethyl group allows for various substitution reactions, making it valuable for investigating biochemical pathways.

Medicine

The unique structural features of 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene suggest potential therapeutic applications. It may be explored for developing new drugs targeting specific biological pathways due to its ability to form active metabolites.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials with tailored properties. Its reactivity enables the development of products with specific functionalities that meet industry demands.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example, research published in the International Journal of Molecular Sciences investigated similar bromomethyl derivatives for their cytotoxic properties against human cancer cells and antibacterial activities. These studies highlight the potential of such compounds in drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene depends on its specific applicationThe methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Features
1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene C₁₂H₁₅BrO₂ 279.15 Bromomethyl-cyclopropane, methoxymethyl High reactivity due to strained cyclopropane and bromine leaving group; methoxy groups enhance solubility .
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene (EN300-9604780) C₁₀H₁₀BrCl 245.55 Bromomethyl-cyclopropane, chloro Chlorine substituent reduces leaving-group ability compared to bromine; less polar due to lack of methoxy groups .
1-Bromo-3-(cyclopropylmethoxy)benzene (CAS 126909-78-2) C₁₀H₁₁BrO 227.10 Cyclopropylmethoxy, bromo Simpler structure with no bromomethyl on cyclopropane; lower molecular weight and reduced steric hindrance .
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene C₁₃H₁₇BrO₂ 293.18 Bromomethyl-cyclobutane, methoxymethyl Cyclobutane ring (less strained than cyclopropane) reduces reactivity in ring-opening reactions .
1-Methoxy-3-(methoxymethyl)benzene (CAS 1515-82-8) C₉H₁₂O₂ 152.19 Methoxy, methoxymethyl Lacks cyclopropane and bromine; used as a precursor or solvent due to low reactivity .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : The target compound’s bromomethyl-cyclopropane moiety is valuable in constructing bicyclic intermediates, as seen in European patent examples .
  • Material Science : Methoxymethyl groups in similar compounds improve compatibility with polymer matrices, suggesting applications in functional materials .
  • Limitations : Discontinuation of certain cyclopropane derivatives (e.g., per ) may drive demand for alternatives like the target compound or cyclobutane-based analogs .

Biological Activity

1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene, a compound with a unique structure, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene is C12H15BrO2C_{12}H_{15}BrO_2. It features a bromomethyl group attached to a cyclopropyl ring and methoxy groups that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of bromine in the structure may enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.
  • Anticancer Potential : Research indicates that halogenated compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as apoptosis and cell cycle regulation.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection, potentially through antioxidant mechanisms or by modulating neurotransmitter levels.

The mechanisms through which 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could interact with various receptors, affecting neurotransmission or hormonal responses.
  • Oxidative Stress Reduction : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveDecreased neuronal apoptosis in vitro

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of brominated compounds reported significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the molecule, which allows it to integrate into lipid bilayers.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene significantly reduced the viability of cancer cell lines (e.g., breast and prostate cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 3: Neuroprotection

Research involving neuroblastoma cell lines indicated that treatment with this compound resulted in lower levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative stress. This aligns with findings from related compounds known for their neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene with high purity?

  • Methodological Answer : The compound can be synthesized via bromination of a cyclopropane-containing precursor. For example, bromomethyl groups can be introduced using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, which selectively targets methyl groups on the cyclopropane ring . Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts, followed by recrystallization from ethanol to achieve >95% purity. Monitoring reaction progress via TLC (Rf = 0.3 in 3:1 hexane:EtOAc) is critical to avoid over-bromination .

Q. What spectroscopic techniques are recommended for characterizing the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2 (bromomethyl, δ ~3.5 ppm) and methoxy groups (δ ~3.3 ppm). Cyclopropane protons appear as a multiplet (δ 0.5–1.5 ppm) due to ring strain .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 313.0422 (calculated for C13H17BrO2).
  • FT-IR : Identify C-Br stretching (~550 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N2) to prevent bromine loss or hydrolysis .
  • Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators. Avoid contact with reducing agents (e.g., LiAlH4) to prevent uncontrolled exothermic reactions .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis (e.g., cyclopropane ring opening) be minimized?

  • Methodological Answer : Optimize reaction temperature (0–5°C) to suppress ring-opening side reactions. Use aprotic solvents (e.g., DCM) to avoid acid-catalyzed ring cleavage. Kinetic studies via in-situ FT-IR can track intermediate stability . Compare yields under varying conditions (e.g., 72% at 5°C vs. 35% at 25°C) to identify optimal parameters .

Q. What methodologies are effective in analyzing the environmental stability of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–10) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Half-life in pH 7 is ~14 days, indicating moderate stability .
  • Photodegradation : Expose to UV light (254 nm) and analyze photoproducts using GC-MS. The methoxymethyl group undergoes oxidative cleavage to form benzaldehyde derivatives .

Q. How can contradictions in reported reactivity of the bromomethyl group be resolved?

  • Methodological Answer : Perform comparative cross-coupling studies (e.g., Suzuki-Miyaura) using Pd(PPh3)4/K2CO3 in DMF/H2O. Conflicting reports on reactivity may arise from trace moisture or ligand decomposition. Control experiments with rigorously dried reagents and inert atmospheres are critical. NMR reaction monitoring (31P for Pd complexes) can identify catalytic inefficiencies .

Q. What strategies enable the use of this compound in multi-step syntheses (e.g., natural product analogs)?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for alkylation or nucleophilic substitution. For example:

  • Grignard Reactions : React with Mg in THF to generate a benzyl-MgBr intermediate for C-C bond formation .
  • Click Chemistry : Convert the bromomethyl group to an azide (NaN3, DMF) for copper-catalyzed cycloaddition with alkynes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the compound’s thermal stability across studies?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled heating rates (5°C/min). Conflicting TGA data (decomposition at 120°C vs. 150°C) may arise from impurities. Compare DSC curves of purified vs. crude samples. Purity >98% shows decomposition onset at 148°C, while impure samples degrade earlier due to catalytic impurities .

Experimental Design Considerations

Q. What controls are necessary when studying the compound’s biological activity?

  • Methodological Answer : Include analogs lacking the bromomethyl group (e.g., 3-(methoxymethyl)benzene derivatives) to isolate the role of the bromine substituent. Use MTT assays (72-hour exposure, triplicate wells) with human liver microsome controls to account for metabolic degradation .

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